Sclerin

Description

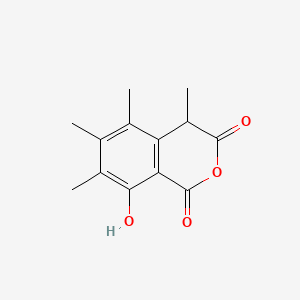

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

13277-76-4 |

|---|---|

Formule moléculaire |

C13H14O4 |

Poids moléculaire |

234.25 g/mol |

Nom IUPAC |

8-hydroxy-4,5,6,7-tetramethyl-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C13H14O4/c1-5-6(2)9-8(4)12(15)17-13(16)10(9)11(14)7(5)3/h8,14H,1-4H3 |

Clé InChI |

PXPDDNZJJKVTBG-UHFFFAOYSA-N |

SMILES |

CC1C2=C(C(=C(C(=C2C)C)C)O)C(=O)OC1=O |

SMILES canonique |

CC1C2=C(C(=C(C(=C2C)C)C)O)C(=O)OC1=O |

Autres numéros CAS |

13277-76-4 |

Synonymes |

sclerin |

Origine du produit |

United States |

Foundational & Exploratory

The Enigmatic Compound Sclerin: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerin is a chemical compound with the molecular formula C13H14O4.[1] While it is catalogued in chemical databases, a comprehensive review of publicly available scientific literature reveals a significant lack of research on its discovery, origin, and biological activities. This guide summarizes the known chemical information for this compound and highlights the current void in our understanding of its potential pharmacological significance.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound, as compiled from available database entries, are presented below. This information serves as a foundational reference for any future research endeavors.

| Property | Value | Source |

| Molecular Formula | C13H14O4 | PubChem[1] |

| Molecular Weight | 234.25 g/mol | PubChem[1] |

| IUPAC Name | 8-hydroxy-4,5,6,7-tetramethyl-4H-isochromene-1,3-dione | PubChem[1] |

| CAS Number | 13277-76-4 | PubChem[1] |

| Canonical SMILES | CC1C2=C(C(=C(C(=C2C)C)C)O)C(=O)OC1=O | PubChem[1] |

Discovery and Origin

There is currently no available information in the scientific literature detailing the discovery or origin of this compound. It is unclear whether this compound is a natural product, a synthetic molecule, or a byproduct of another chemical process. The absence of this information precludes a discussion on its natural source or the synthetic routes for its preparation.

Biological Activity and Signaling Pathways

A thorough search of scientific databases has yielded no published studies on the biological activity of this compound. Consequently, there is no data on its mechanism of action, potential therapeutic effects, or its interactions with any biological signaling pathways. The core requirements of providing quantitative data on its biological effects and detailed experimental protocols cannot be fulfilled at this time due to the lack of primary research.

Future Directions

The absence of research on this compound presents a unique opportunity for discovery. Its chemical structure, an isochromene-1,3-dione derivative, may warrant investigation for various biological activities. Future research could focus on:

-

Synthesis and Characterization: Developing a reliable synthetic protocol for this compound to enable further studies.

-

Biological Screening: Assessing the compound's activity in a broad range of in vitro and in vivo assays to identify potential therapeutic areas.

-

Mechanism of Action Studies: If biological activity is identified, subsequent research could elucidate the underlying mechanism and the signaling pathways involved.

Conclusion

While the chemical entity "this compound" is defined, it remains a scientific unknown in terms of its history and biological function. This guide serves to transparently communicate the current lack of available data and to encourage the scientific community to explore the potential of this uninvestigated molecule. As no experimental data is available, the creation of diagrams for signaling pathways or experimental workflows is not possible.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Sclerostin

A Note on Terminology: The term "Sclerin" is not standard in peer-reviewed literature. This guide assumes the intended subject is Sclerostin , a well-characterized secreted glycoprotein (B1211001) and a key regulator of bone metabolism.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document elucidates the in vitro molecular mechanisms by which Sclerostin, the protein product of the SOST gene, modulates cellular signaling pathways, with a primary focus on its role in bone biology.

Executive Summary

Sclerostin is a potent negative regulator of bone formation, primarily secreted by osteocytes embedded within the bone matrix.[1][2] Its principal mechanism of action is the antagonism of the canonical Wnt/β-catenin signaling pathway, a critical cascade for promoting osteoblast differentiation and function.[3][4][5] In vitro, Sclerostin directly binds to the Wnt co-receptors LRP5 and LRP6, preventing Wnt ligand binding and subsequent signal transduction.[6][7] Beyond its anti-anabolic effects on bone formation, Sclerostin also exhibits pro-catabolic activity by modulating the RANKL/OPG axis in osteocytes, thereby indirectly promoting osteoclastogenesis and bone resorption.[8][9][10] This dual action positions Sclerostin as a critical coordinator of bone homeostasis.[3]

Core Mechanism of Action: Wnt Signaling Antagonism

The canonical Wnt signaling pathway is fundamental to osteogenesis.[4] In its active state, Wnt proteins bind to a receptor complex consisting of a Frizzled (FZD) protein and LRP5 or LRP6. This binding event leads to the intracellular accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of osteogenic genes via the TCF/LEF family of transcription factors.[1][5]

Sclerostin inhibits this pathway by acting as a high-affinity antagonist.

Molecular Interaction with LRP5/6

Sclerostin directly interacts with the extracellular domains of the Low-Density Lipoprotein Receptor-Related Proteins 5 and 6 (LRP5/6).[7][11] Surface plasmon resonance and other biophysical assays have demonstrated a strong interaction, with a notable preference for LRP6 over LRP5.[6] The protein LRP4 can act as a facilitator, forming a ternary complex that enhances the binding and inhibitory potency of Sclerostin at LRP5/6.[8]

This binding is mediated by a specific NXI motif within a flexible loop of the Sclerostin protein, which docks into the first β-propeller domain of the LRP5/6 receptor.[9][12] By occupying this site, Sclerostin sterically hinders the formation of a productive Wnt-FZD-LRP5/6 signaling complex.

Quantitative Binding and Inhibition Data

The affinity of Sclerostin for its receptors and its subsequent inhibitory effect have been quantified in various in vitro systems. These values are crucial for understanding its potency and for the development of therapeutic inhibitors.

| Parameter | Molecule(s) | Value | Assay Method | Reference |

| Binding Affinity (Kd) | Sclerostin & LRP6 | 15 nM | Surface Plasmon Resonance | [8] |

| Sclerostin & LRP4 | 9 nM | Surface Plasmon Resonance | [8] | |

| Sclerostin & LRP6 E1E2 | 6.8 nM | Not Specified | [13] | |

| Sclerostin Loop 2 Peptide & LRP6 E1E2 | 9 µM | Isothermal Titration Calorimetry (ITC) | [3][9] | |

| Inhibitory Conc. (IC50) | Sclerostin Loop 2 Peptide vs. Sclerostin-LRP6 Binding | 6 µM | FRET Assay | [9] |

Regulation of Osteoclastogenesis

In addition to inhibiting bone formation, Sclerostin indirectly promotes bone resorption. This is achieved by altering the expression of key signaling molecules in osteocytes that govern osteoclast differentiation and activity.

Modulation of the RANKL/OPG Ratio

In vitro studies using osteocyte-like MLO-Y4 cells and human primary pre-osteocyte cultures have shown that treatment with recombinant human Sclerostin (rhSCL) leads to:

OPG is a decoy receptor for RANKL. By increasing the RANKL-to-OPG expression ratio, Sclerostin enhances the availability of RANKL to bind to its receptor (RANK) on osteoclast precursors, thereby promoting their differentiation into mature, bone-resorbing osteoclasts.[12]

Quantitative Effects on Osteoclastogenesis

The functional consequence of Sclerostin's effect on the RANKL/OPG ratio has been quantified in co-culture models.

| Experiment | Cell Types | Sclerostin Treatment | Result | Reference |

| Gene Expression | MLO-Y4 Cells | 30, 50, 100 ng/mL rhSCL | Dose-dependent increase in RANKL mRNA | |

| Functional Resorption | MLO-Y4 & Mouse Splenocytes/Human PBMCs | Primed with rhSCL | ~7-fold increase in osteoclastic resorption | [10][12] |

Key Experimental Protocols in Vitro

The following protocols outline the fundamental assays used to characterize the in vitro mechanism of action of Sclerostin.

TCF/LEF Luciferase Reporter Assay (Wnt Inhibition)

This assay quantitatively measures the activity of the canonical Wnt signaling pathway.

-

Principle: A reporter vector is used that contains the firefly luciferase gene under the control of a minimal promoter fused to multiple TCF/LEF transcription factor binding sites. When β-catenin activates TCF/LEF, luciferase is expressed, producing a measurable light signal. Sclerostin's ability to inhibit this signal is quantified.[4]

-

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293, MC3T3-E1) in a 96-well plate.[1][6]

-

Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (to normalize for transfection efficiency).[4]

-

Treatment: After incubation, treat cells with a Wnt ligand (e.g., Wnt3a) to stimulate the pathway, in the presence or absence of varying concentrations of recombinant Sclerostin.

-

Lysis & Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Analysis: Calculate the ratio of firefly to Renilla luminescence. Determine the inhibition of the Wnt3a-induced signal by Sclerostin to calculate potency (e.g., IC50).

-

Osteocyte-Osteoclast Co-Culture Assay (Osteoclastogenesis)

This assay assesses the functional impact of Sclerostin on the ability of osteocytes to induce osteoclast formation.

-

Principle: Osteocytes (MLO-Y4) are treated with Sclerostin. Osteoclast precursors, which cannot differentiate on their own, are then added. The formation of mature, multinucleated osteoclasts is a direct result of the pro-osteoclastogenic signals (i.e., RANKL) produced by the Sclerostin-treated osteocytes.[10]

-

Methodology:

-

Cell Culture: Plate MLO-Y4 cells on a suitable substrate (e.g., standard tissue culture plastic or a bone-like mineralized substrate).

-

Sclerostin Priming: Treat the MLO-Y4 cells with recombinant Sclerostin (e.g., 50-100 ng/mL) for approximately 72 hours.[10]

-

Co-Culture: Isolate osteoclast precursors (e.g., mouse splenocytes or human PBMCs) and add them to the Sclerostin-primed MLO-Y4 culture.

-

Incubation: Culture the cells for an additional 5-14 days to allow for osteoclast differentiation.

-

Analysis: Fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining. TRAP-positive, multinucleated (≥3 nuclei) cells are counted as mature osteoclasts. If a mineralized substrate is used, resorption pits can be quantified.

-

Conclusion

In vitro evidence robustly defines Sclerostin as a dual-action regulator of bone remodeling. Its primary, anti-anabolic mechanism is the direct, high-affinity binding to LRP5/6, leading to potent inhibition of canonical Wnt/β-catenin signaling and a subsequent decrease in bone formation. Concurrently, Sclerostin exerts a pro-catabolic effect by acting on osteocytes to increase the RANKL/OPG ratio, thereby promoting osteoclast differentiation and activity. The quantitative data on its binding affinities and functional effects in cellular assays underscore its significance as a therapeutic target for bone disorders such as osteoporosis. The experimental models described herein are foundational for the continued investigation of Sclerostin biology and the screening of novel therapeutic agents that modulate its activity.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Sclerostin small-molecule inhibitors promote osteogenesis by activating canonical Wnt and BMP pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. Characterization of the Interaction of Sclerostin with the Low Density Lipoprotein Receptor-related Protein (LRP) Family of Wnt Co-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sclerostin Stimulates Osteocyte Support of Osteoclast Activity by a RANKL-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sclerostin regulates RANKL expression in osteocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational Dynamics of Sclerostin-LRP6 Complex Analyzed by HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Sciellin (SCEL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciellin (SCEL) is a protein that plays a crucial role as a precursor to the cornified envelope in terminally differentiated keratinocytes.[1][2][3] This protein is localized at the cell periphery and is thought to be involved in the assembly and regulation of other proteins within the cornified envelope.[1][2][3] Structurally, Sciellin is characterized by a central core of nonidentical repeats and a single LIM domain, which may serve as a module for protein-protein interactions.[4][5] Beyond its structural role in epithelial tissues, recent research has implicated Sciellin in various cellular processes and signaling pathways, particularly in the context of cancer progression and metastasis, making it a molecule of significant interest in biomedical research and as a potential therapeutic target.[6][7][8]

Molecular Structure

The human Sciellin protein is encoded by the SCEL gene.[1] A key structural feature of Sciellin is its composition, which includes a series of 16 inexact amino acid repeats and a LIM domain.[4][5] The LIM domain is a cysteine-rich motif composed of two contiguous zinc fingers, which are known to mediate protein-protein interactions.[1][9] This domain in Sciellin is believed to be involved in either homotypic or heterotypic associations, potentially anchoring the protein and facilitating the assembly of the cornified envelope.[10] The repetitive nature of the central core is a distinct characteristic, with the genomic structure of human Sciellin showing that each of these homologous repeats is encoded by a single exon.[11]

Molecular Properties

Quantitative data on the fundamental biophysical properties of Sciellin are not extensively documented in the literature. However, key information has been collated below.

| Property | Value | Source |

| Molecular Weight | 77 kDa (predicted for isoform O95171) | [2][10] |

| Isoelectric Point (pI) | Not experimentally determined. Can be computationally predicted from the amino acid sequence. | [12][13] |

| Subcellular Localization | Cell periphery, cytoplasm, membrane, cornified envelope, perinuclear region of the cytoplasm, extracellular exosome. | [1] |

Signaling Pathways

Sciellin has been identified as a modulator of several critical signaling pathways, primarily in the context of cancer biology. Its involvement highlights its potential as a therapeutic target.

JAK2/STAT3 Signaling Pathway

In thyroid cancer, Sciellin has been shown to promote tumor development and progression through the activation of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[6] Knockdown of Sciellin in thyroid cancer cells leads to a reduction in the phosphorylation of both JAK2 and STAT3, suggesting that Sciellin acts upstream to initiate this signaling cascade.[6]

Caption: Sciellin promotes JAK2/STAT3 signaling in thyroid cancer.

Notch Signaling Pathway

In pancreatic cancer, Sciellin has been found to inhibit cellular senescence and promote cancer progression by activating the Notch signaling pathway.[7] This is achieved through an interaction between Sciellin and the Notch ligand, Jagged-1.[14] This interaction facilitates the activation of the Notch pathway, leading to enhanced proliferation, invasion, and metastatic potential of pancreatic cancer cells.[7]

Caption: Sciellin activates Notch signaling via Jagged-1 interaction.

Wnt/β-catenin Signaling Pathway

Sciellin has been identified as a mediator of the mesenchymal-to-epithelial transition (MET) in colorectal cancer hepatic metastasis through the activation of the Wnt/β-catenin signaling pathway.[8] Overexpression of Sciellin leads to an increase in β-catenin levels and its downstream target, c-myc, promoting an epithelial phenotype.[8]

Caption: Sciellin activates the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed, step-by-step protocols for studying Sciellin are often specific to the laboratory and experimental context. However, the following sections provide comprehensive, generalized protocols for key techniques frequently used in Sciellin research.

Protein Expression and Purification

1. Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the Sciellin coding sequence fused to an affinity tag (e.g., His-tag, GST-tag).

-

Inoculate a small starter culture and grow overnight.

-

Use the starter culture to inoculate a larger volume of culture medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) and continue to culture for a specified time and temperature (e.g., 3-4 hours at 37°C or overnight at 18-25°C).

-

Harvest the cells by centrifugation.

2. Lysis:

-

Resuspend the cell pellet in a lysis buffer appropriate for the affinity tag, supplemented with protease inhibitors.

-

Lyse the cells using physical methods such as sonication or a French press on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

3. Purification (Affinity Chromatography):

-

Apply the cleared lysate to an affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

-

Elute the tagged Sciellin protein using an elution buffer containing a competitive ligand (e.g., imidazole (B134444) for His-tagged proteins, reduced glutathione (B108866) for GST-tagged proteins).

4. Analysis:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

-

Confirm the identity of the protein by Western blotting using a Sciellin-specific antibody.

Caption: General workflow for recombinant protein purification.

Western Blotting

This protocol outlines the general steps for detecting Sciellin in cell or tissue lysates.

1. Sample Preparation:

-

Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

2. SDS-PAGE:

-

Load the prepared samples onto a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Sciellin, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

5. Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence detection system.[15][16]

Immunohistochemistry (IHC)

This protocol describes the general procedure for localizing Sciellin in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0) and heating in a steamer or water bath.[17]

3. Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with a primary antibody against Sciellin overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with a biotinylated secondary antibody.

-

Wash with PBS.

-

Incubate with an avidin-biotin-enzyme complex.

-

Wash with PBS.

-

Add a chromogenic substrate (e.g., DAB) and monitor for color development.

-

Counterstain with hematoxylin.

4. Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol and xylene.

-

Mount a coverslip onto the slide using a mounting medium.[18][19][20]

Conclusion

Sciellin is a multifaceted protein with a primary structural role in the cornified envelope of epithelial tissues and emerging functions in critical cellular signaling pathways. Its involvement in cancer progression through the JAK2/STAT3, Notch, and Wnt/β-catenin pathways has positioned it as a protein of interest for further investigation and as a potential biomarker and therapeutic target. The provided technical guide summarizes the current understanding of Sciellin's molecular structure and properties and offers a foundation of experimental protocols for its continued study. Further research is warranted to fully elucidate its biophysical characteristics and the precise molecular mechanisms by which it exerts its functions in both health and disease.

References

- 1. LIM domain - Wikipedia [en.wikipedia.org]

- 2. nsjbio.com [nsjbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Sciellin mediates mesenchymal-to-epithelial transition in colorectal cancer hepatic metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LIM Domain and Its Binding to Target Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Gene characterization of sciellin (SCEL) and protein localization in vertebrate epithelia displaying barrier properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoelectric point - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Protein pI and Intracellular Localization [frontiersin.org]

- 14. Sciellin inhibits senescence and promotes pancreatic cancer progress by activating the notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. lab.moffitt.org [lab.moffitt.org]

- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 19. Immunohistochemistry Procedure [sigmaaldrich.com]

- 20. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]

Sclerostin: A Pivotal Regulator of Bone Homeostasis and a Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerostin, a glycoprotein (B1211001) encoded by the SOST gene, has emerged as a critical negative regulator of bone formation. Primarily secreted by osteocytes, sclerostin modulates the canonical Wnt signaling pathway, a fundamental cascade governing bone mass accrual and maintenance. Its inhibitory action on osteoblasts has positioned it as a key therapeutic target for metabolic bone diseases, most notably osteoporosis. The development of sclerostin-neutralizing antibodies has marked a significant advancement in anabolic therapies for bone loss. This guide provides a comprehensive overview of the biological functions of sclerostin, the signaling pathways it influences, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation.

Biological Function of Sclerostin

Sclerostin is a 22 kDa secreted glycoprotein that plays a central role in bone homeostasis. Its primary function is the inhibition of bone formation by osteoblasts. This is evidenced by the phenotypes observed in human genetic disorders and in genetically modified animal models. Loss-of-function mutations in the SOST gene, or its regulatory elements, lead to the rare high-bone-mass disorders sclerosteosis and van Buchem disease. Conversely, overexpression of sclerostin in transgenic mice results in a low bone mass phenotype due to reduced osteoblast activity.

Beyond its primary role in bone, sclerostin is also expressed in other tissues, including cartilage, kidneys, and vascular smooth muscle cells, suggesting broader physiological functions that are currently under active investigation.

Sclerostin and the Wnt Signaling Pathway

The primary mechanism of action of sclerostin is the antagonism of the canonical Wnt signaling pathway. This pathway is crucial for the differentiation of mesenchymal stem cells into mature osteoblasts and for the function and survival of these bone-forming cells.

Mechanism of Inhibition:

Sclerostin binds to the low-density lipoprotein receptor-related proteins 5 and 6 (LRP5 and LRP6), which act as co-receptors for Wnt ligands. This binding event prevents the formation of the Wnt-Frizzled-LRP5/6 receptor complex, thereby inhibiting the downstream signaling cascade. In the absence of Wnt signaling, a destruction complex composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting Wnt signaling, sclerostin ensures the degradation of β-catenin, preventing its accumulation and translocation to the nucleus, where it would otherwise activate the transcription of genes involved in bone formation.

Quantitative Data on Sclerostin Function and Inhibition

The development of sclerostin inhibitors, such as the monoclonal antibody Romosozumab, has provided a wealth of quantitative data on the role of sclerostin in bone metabolism.

Table 1: Sclerostin Binding Affinity and Inhibitory Concentration

| Parameter | Value | Target | Method |

| Kd | 9 µM | LRP6-E1E2 | Isothermal Titration Calorimetry |

Note: This binding affinity is for a peptide derived from the loop 2 region of sclerostin to the E1E2 domains of LRP6.

Table 2: Effects of Sclerostin Knockout (KO) in Mice

| Parameter | Genotype | % Change vs. Wild-Type | Reference |

| Bone Mineral Density (BMD) | Sost KO | >50% increase | [1] |

| Bone Formation Rate | Sost KO | >9-fold increase (trabecular) | [1] |

| Trabecular Bone Volume/Total Volume (BV/TV) | Sost KO | ~35% decrease in MM-induced bone loss | [2] |

Table 3: Clinical Trial Data for Romosozumab (Anti-Sclerostin Antibody)

| Parameter | Treatment Group | % Change/Risk Reduction | Comparator | Study |

| Lumbar Spine BMD (12 months) | Romosozumab | +12.1% | Placebo (+1.2%) | BRIDGE |

| Total Hip BMD (12 months) | Romosozumab | +2.5% | Placebo (-0.5%) | BRIDGE |

| New Vertebral Fracture Risk (12 months) | Romosozumab | 73% reduction | Placebo | FRAME |

| Clinical Fracture Risk (12 months) | Romosozumab | 36% reduction | Placebo | FRAME |

| New Vertebral Fracture Risk (24 months) | Romosozumab then Alendronate | 48% reduction | Alendronate alone | ARCH |

| Hip Fracture Risk (24 months) | Romosozumab then Alendronate | 38% reduction | Alendronate alone | ARCH |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Sclerostin-LRP6 Interaction

This protocol describes the co-immunoprecipitation of sclerostin and its binding partner LRP6 from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-sclerostin antibody

-

Anti-LRP6 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells expressing sclerostin and LRP6 in cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-sclerostin antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer and neutralize.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-LRP6 antibody.

Immunohistochemistry (IHC) for Sclerostin in Bone

This protocol outlines the detection of sclerostin in paraffin-embedded bone sections.

Materials:

-

Formalin-fixed, paraffin-embedded bone sections

-

Xylene and graded ethanol (B145695) series

-

Decalcification solution (e.g., EDTA)

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (for quenching endogenous peroxidase)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody (anti-sclerostin)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize and rehydrate the bone sections.

-

Perform decalcification until the bone is soft.

-

Carry out antigen retrieval by heating the sections in citrate buffer.

-

Quench endogenous peroxidase activity.

-

Block non-specific binding sites with blocking solution.

-

Incubate with the primary anti-sclerostin antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with streptavidin-HRP.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the sections.

Micro-Computed Tomography (micro-CT) Analysis of Bone Architecture

This protocol provides a general workflow for the analysis of bone microarchitecture in rodent models.

Key Parameters to Report:

-

Image Acquisition: Voxel size, X-ray tube potential (kVp) and current (µA), integration time, scanning medium.

-

Volume of Interest (VOI): Precise anatomical location and dimensions of the analyzed region.

-

Image Processing: Filtration and segmentation algorithms used.

-

Trabecular Bone Parameters: Bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Cortical Bone Parameters: Cortical thickness (Ct.Th), cortical bone area (Ct.Ar), and total cross-sectional area (Tt.Ar).

Conclusion

Sclerostin is a key osteocyte-derived factor that acts as a potent inhibitor of bone formation through its antagonism of the Wnt signaling pathway. The elucidation of its biological function and the subsequent development of sclerostin-targeted therapies have provided a powerful new strategy for the treatment of osteoporosis and other conditions of low bone mass. This guide has provided a detailed overview of the core biological principles of sclerostin, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in this dynamic field. Further research into the broader physiological roles of sclerostin will continue to uncover new insights into its function and potential therapeutic applications.

References

An In-depth Technical Guide to the Homologs of the SCL/TAL1 Transcription Factor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Sclerin" does not correspond to a standardly recognized protein in major biological databases. This guide focuses on the protein SCL/TAL1 (Stem Cell Leukemia/T-cell Acute Lymphoblastic Leukemia 1), a critical transcription factor in development and disease, which is a likely subject of interest given the query.

Introduction to SCL/TAL1

SCL/TAL1 is a basic helix-loop-helix (bHLH) transcription factor essential for the development of all hematopoietic lineages.[1][2] First identified through its involvement in T-cell acute lymphoblastic leukemia (T-ALL), SCL/TAL1 is a master regulator that specifies mesodermal cells toward a blood fate and is crucial for the function of hematopoietic stem cells (HSCs).[3][4] Its activity is mediated through the formation of a core multi-protein complex that regulates the gene expression programs governing cell fate, proliferation, and differentiation.[3][5] Given its pivotal role, understanding its homologs across different species provides insight into the conserved mechanisms of hematopoiesis and vascular development.

Homologs of SCL/TAL1 Across Species

The SCL/TAL1 gene is highly conserved across vertebrates, indicating a fundamental and shared function throughout evolution.[6] The basic helix-loop-helix (bHLH) domain, which is critical for DNA binding and protein-protein interactions, is exceptionally conserved. For instance, the bHLH domain of SCL/TAL1 is identical between zebrafish, Xenopus, chicken, mouse, and human.[6]

Table 1: SCL/TAL1 Homologs in Various Species

| Species | Gene Symbol | Common Name | UniProt ID | Sequence Identity (vs. Human) | Key Conserved Function |

| Homo sapiens | TAL1 | Human | P17542 | 100% | Hematopoiesis, Angiogenesis |

| Mus musculus | Tal1 | Mouse | P27769 | 92% | Essential for primitive and definitive hematopoiesis.[1][7] |

| Gallus gallus | TAL1 | Chicken | P54826 | 85% | Expressed in hematopoietic and endothelial progenitors. |

| Danio rerio | tal1 | Zebrafish | Q9W6K5 | 70% | Specifies hematopoietic and vascular progenitors.[6] |

| Xenopus laevis | tal1 | African Clawed Frog | Q9PTF2 | 78% | Involved in specifying hematopoietic mesoderm.[6] |

Quantitative Data on SCL/TAL1 Expression and Function

The expression level of SCL/TAL1 is tightly regulated and is critical for its function in both normal development and disease. Aberrant expression is a key factor in oncogenesis.

Table 2: Quantitative Analysis of SCL/TAL1

| Context | Species | Quantitative Finding | Implication | Reference |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Human | Aberrantly expressed in ~60% of T-ALL patients. | Key oncogenic driver in a majority of T-ALL cases. | [8] |

| Myeloid & Erythroid Progenitors | Human | shRNA-mediated knockdown leads to a 2- to 3-fold reduction in erythroid and myeloid progenitors. | Essential for the maintenance and differentiation of myeloid and erythroid lineages. | [9] |

| Monocyte Precursors | Mouse | Tal1 knockout increases p16(Ink4a) mRNA levels by 3- to 4-fold. | Tal1 represses cell cycle inhibitors to promote proliferation. | [10] |

| Monocyte Precursors | Mouse | Tal1 knockout reduces Gata2 mRNA levels by up to 7-fold. | Tal1 is a key activator of Gata2 expression in this lineage. | [10] |

SCL/TAL1 Signaling and Regulatory Network

SCL/TAL1 does not function in isolation but acts as a core component of a larger transcriptional complex. Its regulatory activity (activation or repression) is context-dependent and determined by its interaction partners.

The core SCL/TAL1 complex consists of:

-

SCL/TAL1: The central bHLH protein.

-

E-proteins (e.g., E2A, HEB): Class I bHLH factors that form heterodimers with SCL/TAL1, enabling binding to E-box DNA sequences (CANNTG).[3][11]

-

LMO1/2 (LIM domain only 1 or 2): A bridging protein that connects the complex to other factors.[4][11]

-

LDB1 (LIM domain-binding protein 1): A protein that stabilizes the complex and can mediate chromatin looping.[3][4]

This core complex then recruits other lineage-specific transcription factors, such as GATA1 and GATA2, to target gene promoters and enhancers. The switch between GATA2 and GATA1 as partners is a key event that shifts the SCL/TAL1 complex from a repressive role in progenitor cells to an activating role during terminal erythroid differentiation.[3][12]

Experimental Protocols

Studying transcription factor homologs involves a combination of bioinformatics, molecular biology, and proteomics techniques. Below are detailed workflows and protocols for the identification and characterization of SCL/TAL1 and its interacting partners.

General Workflow for Homolog Analysis

The process begins with identifying potential homologs in silico, followed by experimental validation of their expression and molecular interactions.

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide DNA binding sites of a transcription factor like SCL/TAL1.[13] This protocol outlines the key steps.

Objective: To immunoprecipitate DNA fragments bound by SCL/TAL1 in vivo and identify them by next-generation sequencing.

Materials:

-

Cell culture (~1-5 x 107 cells)

-

Formaldehyde (B43269) (16% or 37%) and Glycine (B1666218) (2.5 M)

-

Lysis and Wash Buffers (containing protease inhibitors)

-

Sonicator

-

SCL/TAL1-specific antibody and control IgG

-

Protein A/G magnetic beads

-

Elution buffer, RNase A, Proteinase K

-

DNA purification kit

-

Reagents for NGS library preparation

Methodology:

-

Cross-linking:

-

Cell Lysis and Chromatin Shearing:

-

Immunoprecipitation (IP):

-

Centrifuge the sonicated lysate to pellet debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.[16]

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to SCL/TAL1 (and a parallel control with non-specific IgG).

-

-

Immune Complex Capture and Washes:

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-based).

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.[19]

-

-

DNA Purification and Sequencing:

-

Treat the sample with RNase A and then Proteinase K to remove RNA and proteins.[16]

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[19]

-

Prepare a sequencing library from the purified ChIP DNA and sequence using an NGS platform.

-

Analyze the sequencing data to identify enriched binding sites (peaks) compared to the input/IgG control.

-

Protocol: Co-Immunoprecipitation (Co-IP) and Mass Spectrometry

Co-IP is used to identify the protein interaction partners of SCL/TAL1, such as the components of its core transcriptional complex.[20]

Objective: To isolate SCL/TAL1 and its bound protein partners from a cell lysate for identification by mass spectrometry.

Materials:

-

Cell culture expressing the "bait" protein (SCL/TAL1)

-

Non-denaturing Lysis Buffer (e.g., RIPA or NP-40 based) with protease inhibitors

-

SCL/TAL1-specific antibody (or antibody against an affinity tag) and control IgG

-

Protein A/G magnetic beads

-

Wash Buffer

-

Elution Buffer (e.g., low pH glycine or SDS-PAGE sample buffer)

-

Reagents for SDS-PAGE and mass spectrometry sample preparation

Methodology:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer on ice to preserve protein-protein interactions.[17]

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads to minimize non-specific binding.

-

Incubate the pre-cleared lysate with an SCL/TAL1-specific antibody (or control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.[17]

-

-

Immune Complex Capture and Washing:

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the complexes.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove unbound proteins.[20]

-

-

Elution:

-

Elute the bait protein and its interacting partners ("prey") from the beads. This can be done under denaturing conditions with SDS-PAGE sample buffer or under native conditions with a low-pH buffer if further functional assays are needed.[21]

-

-

Analysis by Mass Spectrometry:

-

Separate the eluted proteins using SDS-PAGE.

-

Excise the entire protein lane (or specific bands) and perform in-gel digestion, typically with trypsin.[22]

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins from the mass spectra using a protein database search algorithm. Proteins significantly enriched in the SCL/TAL1 IP compared to the IgG control are considered potential interaction partners.

-

References

- 1. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The T cell leukemia oncoprotein SCL/tal-1 is essential for development of all hematopoietic lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. SCL/Tal-1 transcription factor acts downstream of cloche to specify hematopoietic and vascular progenitors in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of the TAL1/SCL transcription factor in physiological and pathological vascular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SCL and associated proteins distinguish active from repressive GATA transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 17. Mass spectrometry and co-immunoprecipitation (co-IP) assay [bio-protocol.org]

- 18. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 19. Chromatin immunoprecipitation-deep sequencing (ChIP-seq) and ChIP-qPCR [bio-protocol.org]

- 20. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 21. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

Secernin-1: A Technical Guide to Synthesis, Purification, and Cellular Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secernin-1 (SCRN1) is a 50-kDa cytosolic protein first identified for its role in regulating exocytosis in mast cells.[1] Subsequent research has revealed its involvement in a variety of cellular processes and its potential association with neurodegenerative diseases, particularly Alzheimer's disease, where it has been identified as a novel phosphorylated tau binding protein.[2][3][4] This technical guide provides an in-depth overview of the methods for the synthesis and purification of Secernin-1, along with an exploration of its known signaling pathways and mechanism of action.

I. Synthesis of Secernin-1

The production of Secernin-1 for research and therapeutic development can be achieved through two primary routes: purification from native sources and recombinant protein expression.

Purification from Native Sources

The initial isolation and characterization of Secernin-1 were performed using bovine brain cytosol.[5][6] This method, while yielding a biologically active protein, is labor-intensive and results in lower yields compared to recombinant techniques.

Recombinant Protein Synthesis

Recombinant expression of Secernin-1, typically in Escherichia coli, is the preferred method for obtaining high yields of pure protein.[6][7][8] Commercially available recombinant human Secernin-1 is often expressed with an N-terminal histidine (His) tag to facilitate purification.[6][7][8]

Expression System: E. coli is a robust and cost-effective system for expressing non-glycosylated proteins like Secernin-1.[6][7]

Vector: A suitable expression vector containing the human SCRN1 cDNA (amino acids 1-414) is used to transform E. coli.[6][7][8] The vector typically includes a promoter for inducing protein expression and a selectable marker.

II. Purification of Secernin-1

The purification strategy for Secernin-1 depends on its source (native or recombinant).

Purification from Bovine Brain

The original purification protocol for Secernin-1 from bovine brain cytosol involved a multi-step chromatographic process.[5][6] The activity of Secernin-1 was monitored throughout the purification process using a bioassay that measures the restoration of exocytosis in permeabilized mast cells.[1][5]

Purification of Recombinant His-tagged Secernin-1

The purification of His-tagged recombinant Secernin-1 from E. coli lysate is a more streamlined process, primarily relying on immobilized metal affinity chromatography (IMAC).

III. Quantitative Data on Secernin-1 Purification

The following tables summarize the quantitative data from the purification of Secernin-1 from both native and recombinant sources.

Table 1: Purification of Secernin-1 from Bovine Brain Cytosol [5][6]

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (-fold) |

| 60-90% (NH4)2SO4 | 12800 | 128000 | 10 | 100 | 1 |

| Octyl Sepharose | 2100 | 105000 | 50 | 82 | 5 |

| Phenyl Superose | 105 | 52500 | 500 | 41 | 50 |

| Hydroxyapatite (B223615) | 10.5 | 31500 | 3000 | 25 | 300 |

| Superose 12 | 1.05 | 15750 | 15000 | 12 | 1500 |

| Mono Q | 0.11 | 7700 | 70000 | 6 | 7000 |

Table 2: Typical Purification of Recombinant Human His-tagged Secernin-1 from E. coli

| Parameter | Value | Reference |

| Expression System | E. coli | [6][7] |

| Purity | >90% or >95% (by SDS-PAGE) | [6][7] |

| Molecular Mass | ~48.8 kDa | [6][7][8] |

| Formulation | e.g., Phosphate (B84403) buffered saline (pH 7.4), 10% glycerol, 1mM DTT | [6] |

IV. Experimental Protocols

Detailed Protocol for Purification of Secernin-1 from Bovine Brain

This protocol is based on the method described by Way et al. (2002).[5][6]

1. Homogenization and Cytosol Preparation:

-

Thaw 500 g of frozen bovine brains at 4°C.

-

Homogenize the brains in 1 liter of homogenization buffer (137 mM NaCl, 2.3 mM KCl, 1 mM MgCl2, 1 mM EGTA, 1 µM Pepstatin, 1 µM Leupeptin, 0.1 mM PMSF, 0.02% NaN3, 20 mM Pipes, pH 6.8) using a Waring blender.

-

Centrifuge the homogenate for 10 hours at 10,000 x g at 4°C.

-

Collect the supernatant (cytosol extract).

2. Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

Subject the cytosol extract to ammonium sulfate precipitation.

-

Collect the fraction precipitating between 60% and 90% saturation.

-

Resuspend the active fraction in 40 ml of homogenization buffer.

3. Chromatography Steps:

-

Octyl Sepharose Chromatography:

-

Load the resuspended pellet onto an Octyl Sepharose column.

-

Elute with a decreasing salt gradient.

-

Pool the active fractions.

-

-

Phenyl Superose Chromatography:

-

Load the active fractions from the Octyl Sepharose column onto a Phenyl Superose column.

-

Elute with a decreasing salt gradient.

-

Pool the active fractions.

-

-

Hydroxyapatite Chromatography:

-

Load the active fractions from the Phenyl Superose column onto a hydroxyapatite column.

-

Elute with an increasing phosphate gradient.

-

Pool the active fractions.

-

-

Gel Filtration Chromatography (Superose 12):

-

Concentrate the active fractions and load onto a Superose 12 gel filtration column.

-

Elute with a suitable buffer (e.g., homogenization buffer).

-

Collect fractions corresponding to a molecular weight of ~50 kDa.

-

-

Anion Exchange Chromatography (Mono Q):

-

Load the active fractions from the Superose 12 column onto a Mono Q anion exchange column.

-

Elute with an increasing salt gradient.

-

The purified Secernin-1 will be in the active fractions.

-

Representative Protocol for Purification of Recombinant His-tagged Secernin-1 from E. coli

1. Cell Lysis:

-

Resuspend the E. coli cell pellet expressing His-tagged Secernin-1 in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.

-

Incubate on ice to allow for enzymatic lysis.

-

Sonicate the lysate to shear DNA and further disrupt cells.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA (or other suitable metal chelate) affinity column with lysis buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged Secernin-1 with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

3. (Optional) Further Purification:

-

For higher purity, the eluted fraction can be further purified by size-exclusion chromatography to remove aggregates or by ion-exchange chromatography.

4. Buffer Exchange/Dialysis:

-

Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., PBS with glycerol) using dialysis or a desalting column.

V. Signaling Pathways and Mechanism of Action

Secernin-1's primary described function is the regulation of exocytosis.[1][5] It has been shown to increase both the extent of secretion and the sensitivity of mast cells to calcium stimulation.[1][5] This suggests a role in the calcium-triggered vesicle fusion process. More recently, its interaction with phosphorylated tau protein in Alzheimer's disease points to its involvement in neuronal signaling and pathology.[2][3][4][9]

Role in Exocytosis

Exocytosis is a fundamental cellular process for the release of neurotransmitters, hormones, and other signaling molecules. It involves the fusion of secretory vesicles with the plasma membrane. This process is tightly regulated, with calcium ions often serving as a key trigger. While the precise mechanism of Secernin-1 in this pathway is not fully elucidated, it is hypothesized to act as a positive regulator, potentially by interacting with components of the exocytotic machinery in a calcium-dependent manner.

Interaction with Phosphorylated Tau

In the context of Alzheimer's disease, Secernin-1 has been found to co-localize with neurofibrillary tangles composed of hyperphosphorylated tau protein.[2][4][9] Co-immunoprecipitation studies have confirmed a direct interaction between Secernin-1 and phosphorylated tau in the human brain.[2][4][9] This interaction is specific to certain tauopathies, suggesting a role for Secernin-1 in the pathogenesis of Alzheimer's disease.[2][4][9] The functional consequence of this interaction is an area of active investigation.

VI. Visualizations

Experimental Workflow

Caption: Workflow for native and recombinant Secernin-1 purification.

Signaling Pathway

Caption: Hypothesized signaling roles of Secernin-1.

References

- 1. Purification of recombinant proteins from E. coli at low expression levels by inverse transition cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and identification of secernin, a novel cytosolic protein that regulates exocytosis in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secernin-1 is a novel phosphorylated tau binding protein that accumulates in Alzheimer’s disease and not in other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secernin-1 is a novel phosphorylated tau binding protein that accumulates in Alzheimer's disease and not in other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective interaction of complexin with the neuronal SNARE complex. Determination of the binding regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. KEGG ORTHOLOGY: K14358 [genome.jp]

An In-depth Technical Guide to the Early Cellular Effects of Sclerostin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sclerostin, the protein product of the SOST gene, was identified through the study of rare genetic disorders characterized by high bone mass, such as sclerosteosis and van Buchem disease.[1][2] Early research rapidly established its primary function as a potent, osteocyte-derived negative regulator of bone formation.[3][4] This guide provides a detailed overview of the foundational research into the cellular effects of sclerostin, focusing on its mechanism of action, its impact on osteoblast proliferation and survival, and the key experimental protocols used in these initial investigations. The principal mechanism of sclerostin involves the direct antagonism of the canonical Wnt signaling pathway, a critical cascade for osteogenesis.[5][6] Cellularly, this antagonism manifests as an inhibition of osteoprogenitor proliferation, a reduction in osteoblast differentiation, and an induction of apoptosis in bone-forming cells.[1][7]

Core Cellular Mechanism: Inhibition of Wnt Signaling

Early investigations revealed that sclerostin's primary role in regulating bone mass is mediated through its function as a secreted antagonist of the canonical Wnt signaling pathway.[8][9] Sclerostin physically binds to the Low-density Lipoprotein Receptor-related Proteins 5 and 6 (LRP5/6), which act as co-receptors for Wnt ligands.[6][7] This binding event prevents the formation of a functional Wnt-Frizzled-LRP5/6 receptor complex, thereby halting the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. The ultimate effect is the suppression of Wnt target gene transcription, which is essential for osteoblast proliferation, differentiation, and survival.[2][8]

Sclerostin's Effect on Osteoblast Apoptosis

A key discovery in early sclerostin research was its ability to promote programmed cell death, or apoptosis, in human osteoblastic cells.[1][3] This pro-apoptotic effect contributes significantly to its overall function of limiting bone formation. Studies demonstrated that treating human mesenchymal stem cells (hMSCs) and osteoblastic cells with recombinant sclerostin led to a significant increase in caspase activity, a central event in the apoptotic cascade.[1] This effect was shown to be selective, as other bone morphogenetic protein (BMP) antagonists like noggin did not induce a similar response.[1]

Quantitative Data Summary: Sclerostin-Induced Apoptosis

The following table summarizes the typical quantitative outcomes from experiments investigating sclerostin-induced apoptosis, as measured by common assays like Annexin V staining or caspase activity assays.

| Cell Type | Sclerostin Conc. | Outcome Metric | Result | Reference(s) |

| Human Mesenchymal Stem Cells (hMSC) | Variable (ng/mL to µg/mL) | % Apoptotic Cells (Annexin V+) | Dose-dependent increase in apoptotic cells | [1],[7] |

| Human Osteoblastic Cells | Variable (ng/mL to µg/mL) | Caspase-3/7 Activity (Fold Change) | Significant increase in caspase activation | [1],[4] |

| Primary Osteoblasts | Variable (ng/mL to µg/mL) | DNA Fragmentation (TUNEL+) | Increased percentage of TUNEL-positive cells | [3] |

Sclerostin's Effect on Osteoblast Proliferation and Cell Cycle

In addition to inducing apoptosis, early studies showed that sclerostin curtails bone formation by directly inhibiting the proliferation of osteoprogenitor cells.[1][7] Treatment of hMSCs with sclerostin resulted in a significant, dose-dependent decrease in cell proliferation.[4] This anti-proliferative effect is a direct consequence of Wnt signaling inhibition, as the Wnt pathway is a critical driver of cell cycle progression and division in many cell types, including osteoblasts. Later studies using sclerostin-neutralizing antibodies confirmed this effect, showing that blocking sclerostin's action leads to an increase in the number of early osteoblast lineage cells.[10]

Quantitative Data Summary: Sclerostin-Mediated Inhibition of Proliferation

This table outlines the typical quantitative findings from cell proliferation assays, such as BrdU incorporation or direct cell counting, following sclerostin treatment.

| Cell Type | Sclerostin Conc. | Outcome Metric | Result | Reference(s) |

| Human Mesenchymal Stem Cells (hMSC) | Variable (µg/mL) | Proliferation (% of Control) | Significant decrease in cell number | [1],[4] |

| Osteoprogenitor Cells | Variable (ng/mL to µg/mL) | BrdU Incorporation (OD 450nm) | Dose-dependent decrease in DNA synthesis | [7],[2] |

| Human Fetal Osteoblasts (hFOB 1.19) | 2 - 10 µg/mL | P1NP mRNA Levels (Fold Change) | Dose-dependent downregulation of a proliferation marker | [11] |

Key Experimental Protocols in Early Sclerostin Research

The characterization of sclerostin's cellular effects relied on a set of robust and well-established experimental techniques. Below are detailed summaries of the core methodologies employed.

Protocol 1: Wnt Signaling Activity (TOPFlash Luciferase Reporter Assay)

This assay is the gold standard for quantifying canonical Wnt pathway activity. It uses a reporter plasmid (TOPFlash) containing T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) binding sites upstream of a luciferase gene.[12][13]

-

Cell Culture & Transfection: A suitable cell line (e.g., HEK293T, C3H10T1/2) is seeded in multi-well plates. Cells are co-transfected with the TOPFlash reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[14] A parallel set of cells is transfected with FOPFlash, a negative control plasmid with mutated TCF/LEF sites.[12]

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing recombinant sclerostin, a Wnt ligand (e.g., Wnt3a), or both.

-

Cell Lysis & Luciferase Measurement: After a defined incubation period (e.g., 16-24 hours), cells are lysed.[14] The firefly (from TOPFlash) and Renilla (control) luciferase activities are measured sequentially using a luminometer.

-

Data Analysis: The TOPFlash signal is normalized to the Renilla signal. A decrease in the normalized luciferase activity in the presence of sclerostin indicates inhibition of the Wnt pathway.

Protocol 2: Apoptosis Detection (Annexin V & Propidium (B1200493) Iodide Staining)

This flow cytometry-based method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[15]

-

Cell Culture & Treatment: Osteoblastic cells are cultured and treated with various concentrations of sclerostin for a specified time (e.g., 24-48 hours) to induce apoptosis.[15]

-

Cell Harvesting: Both floating (apoptotic) and adherent cells are collected, washed with cold PBS, and centrifuged.[15]

-

Staining: The cell pellet is resuspended in 1X Binding Buffer. Fluorochrome-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes) are added.[16]

-

Incubation: The cell suspension is incubated for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Cell Proliferation Assessment (BrdU Incorporation Assay)

This assay measures DNA synthesis, providing a direct readout of cell proliferation.[17]

-

Cell Culture & Treatment: Cells are seeded and treated with sclerostin for a desired period (e.g., 24-72 hours).

-

BrdU Labeling: A labeling solution containing 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is added to the culture medium for a short period (e.g., 1-4 hours).[17][18] Actively dividing cells will incorporate BrdU into their newly synthesized DNA.

-

Fixation & Denaturation: The cells are fixed, and the DNA is denatured, typically using an acid treatment (e.g., HCl), to expose the incorporated BrdU.[18][19]

-

Immunodetection: An anti-BrdU primary antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

-

Substrate Reaction & Measurement: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped. The absorbance is read on a microplate reader (e.g., at 450 nm), with higher absorbance correlating to greater BrdU incorporation and thus higher proliferation.[17]

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

-

Cell Culture & Treatment: Cells are cultured and treated with sclerostin.

-

Harvesting & Fixation: Cells are harvested and fixed, typically by dropwise addition of cold 70% ethanol (B145695) while vortexing to prevent clumping.[22][23] Fixation occurs for at least 30-60 minutes on ice.

-

RNase Treatment: Because PI can also bind to double-stranded RNA, the fixed cells are treated with RNase A to ensure DNA-specific staining.[22][24]

-

PI Staining: A staining solution containing propidium iodide is added to the cell pellet. Cells are incubated for at least 30 minutes at room temperature or overnight at 4°C.[22][23]

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured. A histogram of DNA content is generated, where distinct peaks represent cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.

References

- 1. Sclerostin promotes the apoptosis of human osteoblastic cells: a novel regulation of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of sclerostin in bone and cartilage and its potential as a therapeutic target in bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developments in sclerostin biology: regulation of gene expression, mechanisms of action, and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role and mechanism of action of Sclerostin in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sclerostin Is Expressed in Osteoclasts From Aged Mice and Reduces Osteoclast-Mediated Stimulation of Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sclerostin inhibition: a novel therapeutic approach in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Wnt signaling and sclerostin in bone and as therapeutic targets in skeletal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sclerostin Antibody Administration Increases the Numbers of Sox9creER+ Skeletal Precursors and Their Progeny - PMC [pmc.ncbi.nlm.nih.gov]

- 11. europeanreview.org [europeanreview.org]

- 12. jcancer.org [jcancer.org]

- 13. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 14. benchchem.com [benchchem.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. vet.cornell.edu [vet.cornell.edu]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

Sclerostin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Sclerostin, a glycoprotein (B1211001) encoded by the SOST gene, has emerged as a pivotal regulator of bone homeostasis. Primarily secreted by osteocytes, it acts as a potent antagonist of the canonical Wnt signaling pathway, a critical cascade for bone formation. By inhibiting this pathway, sclerostin effectively puts a brake on osteoblast activity, leading to decreased bone formation and increased bone resorption. This central role has positioned sclerostin as a key therapeutic target for a range of skeletal diseases characterized by low bone mass, most notably osteoporosis. The development of monoclonal antibodies that neutralize sclerostin has marked a significant advancement in anabolic therapies for bone loss. This technical guide provides an in-depth overview of sclerostin's mechanism of action, its role in disease, the quantitative outcomes of therapeutic intervention, and the experimental protocols utilized in its study.

Core Biology and Mechanism of Action

Sclerostin is a 22-kDa secreted glycoprotein that functions as a negative regulator of bone formation.[1] Its primary cellular source is the osteocyte, the most abundant cell type in mature bone tissue, which senses mechanical stress.[2][3] Sclerostin expression is also found in other cells, including chondrocytes (cartilage cells).[3][4]

The principal mechanism of action for sclerostin is the inhibition of the canonical Wnt/β-catenin signaling pathway.[3][4] This pathway is fundamental for osteoblast proliferation, differentiation, and survival. Sclerostin exerts its inhibitory effect by binding to the low-density lipoprotein receptor-related proteins 5 and 6 (LRP5 and LRP6), which act as co-receptors for Wnt proteins. This binding prevents the formation of the active Wnt-Frizzled-LRP5/6 receptor complex, thereby blocking the downstream signaling cascade that leads to the accumulation of β-catenin in the cytoplasm. In the absence of Wnt signaling, β-catenin is targeted for proteasomal degradation. By preventing β-catenin accumulation, sclerostin suppresses the transcription of Wnt target genes essential for bone formation.

Furthermore, sclerostin influences the balance between bone resorption and formation by modulating the RANKL/OPG system. It increases the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) by osteocytes and suppresses the production of its decoy receptor, osteoprotegerin (OPG).[4][5] This shift in the RANKL/OPG ratio promotes the formation and activity of osteoclasts, the cells responsible for bone resorption.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of Sclerostin on the canonical Wnt signaling pathway.

Therapeutic Applications and Quantitative Data

The understanding of sclerostin's role as a key inhibitor of bone formation has led to its emergence as a prime target for anabolic therapies. Genetic disorders such as sclerosteosis and van Buchem disease, characterized by high bone mass and low fracture rates, are caused by a lack of functional sclerostin, providing a human model for the therapeutic potential of sclerostin inhibition.[2][3] The primary therapeutic strategy involves the use of monoclonal antibodies to neutralize circulating sclerostin.

Osteoporosis

The most advanced application of anti-sclerostin therapy is in the treatment of osteoporosis, particularly in postmenopausal women at high risk of fracture. By inhibiting sclerostin, these therapies "release the brake" on bone formation, leading to a rapid and substantial increase in bone mineral density (BMD).[4] Unlike traditional anti-resorptive therapies (e.g., bisphosphonates), anti-sclerostin antibodies have a dual effect: they robustly stimulate bone formation while also reducing bone resorption.[2][4]

Several anti-sclerostin monoclonal antibodies have been investigated in extensive clinical trials, with Romosozumab being approved for clinical use.

| Compound | Clinical Trial Phase | Key Efficacy Endpoints (vs. Placebo/Comparator) | Patient Population |

| Romosozumab | Approved / Phase III | - BMD Increase (Lumbar Spine, 12 mo): ~13-15% - New Vertebral Fracture Risk Reduction: ~73% vs. placebo - BMD Increase (Total Hip, 12 mo): ~6-7% | Postmenopausal women with osteoporosis |

| Blosozumab | Phase II | - BMD Increase (Lumbar Spine, 12 mo): ~17% (dose-dependent) | Postmenopausal women with low BMD |

| BPS804 | Phase II | - BMD Increase (Lumbar Spine, 12 mo): Significant dose-dependent increases | Patients with osteoporosis |

Note: The data presented is a summary from various clinical trials and may vary based on specific study design and patient characteristics.[2][3]

Other Potential Applications

Research is ongoing to evaluate the efficacy of anti-sclerostin therapy in other conditions:

-

Osteoarthritis: Sclerostin is expressed by chondrocytes, and its modulation may impact articular cartilage and subchondral bone, though its precise role in osteoarthritis pathogenesis is still being defined.[2][3]

-

Cancers with Bone Metastases: In diseases like multiple myeloma, increased sclerostin levels can contribute to bone destruction.[4] Targeting sclerostin could potentially mitigate bone lesions in these patients.

-

Ectopic Calcification: Elevated serum sclerostin is observed in patients with chronic kidney disease who have a high incidence of cardiovascular calcification.[1] The role of sclerostin in this pathological calcification is an active area of investigation.

Key Experimental Protocols

The study of sclerostin and the development of its inhibitors rely on a variety of established experimental techniques. Below are outlines of core methodologies.

Quantification of Sclerostin

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: This is the most common method for quantifying sclerostin levels in serum, plasma, or cell culture supernatants. A capture antibody specific for sclerostin is coated onto a microplate well. The sample is added, and any sclerostin present binds to the antibody. A second, detection antibody (often conjugated to an enzyme like horseradish peroxidase) is added, which also binds to the sclerostin. A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the amount of sclerostin in the sample.

-

Workflow:

-

Coat 96-well plate with capture anti-sclerostin antibody.

-

Block non-specific binding sites.

-

Add standards and unknown samples to wells. Incubate.

-

Wash wells to remove unbound material.

-

Add enzyme-linked detection anti-sclerostin antibody. Incubate.

-

Wash wells.

-

Add enzyme substrate and incubate for signal development.

-

Stop reaction and measure absorbance/luminescence using a plate reader.

-

Calculate sclerostin concentration based on the standard curve.

-

Assessment of Wnt/β-catenin Pathway Activation

-

Method: Western Blot for β-catenin

-

Principle: To determine if sclerostin or its inhibitors affect the Wnt pathway, researchers measure the levels of its key downstream effector, β-catenin. Cells (e.g., osteoblast precursors) are treated with Wnt ligands in the presence or absence of sclerostin/anti-sclerostin antibodies. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. The proteins are transferred to a membrane, which is then probed with an antibody specific for β-catenin. A secondary antibody linked to a detection system is used to visualize the protein band. An increase in the β-catenin band intensity indicates pathway activation.

-

Workflow:

-

Culture and treat cells (e.g., MC3T3-E1 cells) with relevant factors (Wnt3a, sclerostin, antibody).

-

Lyse cells to extract total protein.

-

Quantify protein concentration (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block membrane and probe with primary antibody against β-catenin.

-

Wash and probe with HRP-conjugated secondary antibody.

-

Apply chemiluminescent substrate and image the resulting bands.

-

Normalize β-catenin signal to a loading control (e.g., GAPDH or β-actin).

-

Experimental Workflow Diagram

The diagram below outlines a typical preclinical workflow for testing a novel anti-sclerostin antibody.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of sclerostin in bone and cartilage and its potential as a therapeutic target in bone diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of sclerostin in bone and cartilage and its potential as a therapeutic target in bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Sclerostin in Bone Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Prediction of Sclerin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract